Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)-

Description

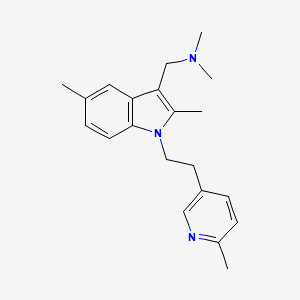

The compound Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- is a structurally complex indole derivative characterized by multiple substituents that confer unique physicochemical and pharmacological properties. Its core indole scaffold is modified at the 3-position with a dimethylaminomethyl group, at the 1-position with a 2-(6-methyl-3-pyridyl)ethyl chain, and at the 2- and 5-positions with methyl groups. These substitutions likely influence its lipophilicity, receptor-binding affinity, and metabolic stability.

Properties

CAS No. |

20675-08-5 |

|---|---|

Molecular Formula |

C21H27N3 |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

1-[2,5-dimethyl-1-[2-(6-methylpyridin-3-yl)ethyl]indol-3-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C21H27N3/c1-15-6-9-21-19(12-15)20(14-23(4)5)17(3)24(21)11-10-18-8-7-16(2)22-13-18/h6-9,12-13H,10-11,14H2,1-5H3 |

InChI Key |

VHUZBISWKICPRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2CN(C)C)C)CCC3=CN=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Indole derivatives are known for their role as pharmacophores in drug design. The specific compound under consideration has shown promise in various therapeutic areas:

- Antidepressant Activity : Research indicates that indole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Studies have demonstrated that compounds similar to the one discussed exhibit selective serotonin reuptake inhibition, enhancing mood-regulating neurotransmitter levels .

- Anticancer Properties : Indole compounds have been investigated for their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with multiple cellular pathways, potentially leading to reduced tumor growth in various cancer types .

Case Study: Antidepressant Effects

A study published in a peer-reviewed journal highlighted the efficacy of a structurally similar indole derivative in animal models of depression. The compound demonstrated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant agent .

Neuropharmacology

The neuroprotective effects of indole derivatives are another area of interest:

- Neuroprotection Against Oxidative Stress : Indole compounds have been shown to exhibit antioxidant properties, protecting neurons from oxidative damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Modulation of Neurotransmitter Systems : The compound's ability to influence neurotransmitter systems makes it a candidate for treating various neurological disorders. Its interaction with dopamine and norepinephrine pathways has been studied for potential applications in managing conditions like schizophrenia and bipolar disorder .

Data Table: Neuroprotective Effects

| Study | Compound | Effect Observed |

|---|---|---|

| Indole Derivative A | Reduced oxidative stress markers | |

| Indole Derivative B | Improved cognitive function in models |

Environmental Applications

Indole derivatives, including the compound discussed, have potential applications in environmental science:

- Bioremediation : Some studies suggest that indole compounds can enhance microbial degradation of pollutants, making them useful in bioremediation efforts . Their ability to stimulate microbial activity is beneficial for the breakdown of hazardous substances.

Case Study: Bioremediation Efficacy

Research conducted on soil contaminated with heavy metals indicated that the application of indole derivatives led to increased microbial activity and enhanced degradation rates of pollutants. This suggests a promising avenue for environmental cleanup efforts using these compounds .

Mechanism of Action

The mechanism of action of Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

[3-[2-(Dimethylamino)ethyl]indole ()

- Key Differences : Lacks the 2,5-dimethyl and 6-methyl-3-pyridyl substituents.

- Implications : The absence of pyridyl and methyl groups may reduce its affinity for nicotinic receptors but enhance metabolic simplicity.

2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole} ()

- Key Differences: Features a dimeric indole structure with oxazolidinone and additional dimethylaminoethyl groups.

- Implications: The dimeric form and oxazolidinone moiety likely enhance water solubility and antibacterial activity (common in oxazolidinone derivatives), diverging from the pyridyl-focused design of the target compound .

Data Table: Structural and Functional Comparison

*Molecular weights estimated based on structural formulae.

Research Findings and Mechanistic Insights

- Target Compound: The 6-methyl-3-pyridyl group may enhance binding to nicotinic acetylcholine receptors (nAChRs), as pyridine derivatives are known ligands for these receptors. The dimethylaminomethyl group could modulate serotonin receptor affinity, similar to tryptamine derivatives .

- Dimeric Indole (): Oxazolidinone groups are associated with antibacterial activity (e.g., linezolid), suggesting this compound may inhibit bacterial protein synthesis, unlike the target compound .

Biological Activity

Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The compound Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- is a complex indole derivative that has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)-

- Molecular Formula : C19H24N2

- Molecular Weight : 288.41 g/mol

Biological Activity Overview

The biological activity of this indole derivative has been explored through various studies, highlighting its potential in multiple areas:

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain indole compounds can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the indole ring enhances these activities.

2. Anticancer Properties

Indoles are known for their anticancer effects. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a study demonstrated that indole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

3. Neuroprotective Effects

Indoles also exhibit neuroprotective properties. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli with an MIC of 32 µg/mL. |

| Study B | Showed that the compound inhibited tumor growth in a mouse model by inducing apoptosis in cancer cells. |

| Study C | Found neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cultures. |

The biological activities of indole derivatives often stem from their ability to interact with various biological targets:

- Antimicrobial Action : Indoles may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : These compounds can modulate signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.

- Neuroprotection : Indoles may exert their protective effects by scavenging free radicals and enhancing the expression of neuroprotective genes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.